![molecular formula C₁₇H₂₆O₂S B1144461 (1R,2S,5R)-(-)-Menthyl (S)-p-Toluenesulfinate CAS No. 1517-82-4](/img/structure/B1144461.png)
(1R,2S,5R)-(-)-Menthyl (S)-p-Toluenesulfinate
Overview
Description
"(1R,2S,5R)-(-)-Menthyl (S)-p-Toluenesulfinate" is a complex organic compound. Compounds like these are often studied for their unique structural and chemical properties, which can have applications in various fields, including pharmaceuticals, materials science, and organic synthesis.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step chemical processes that carefully control conditions to achieve high selectivity and yield. Techniques such as palladium-catalyzed direct C–H arylation have been employed to synthesize multiply arylated heteroarenes, including bioactive derivatives, demonstrating the versatility and efficiency of modern synthetic methods in creating complex molecular structures (Rossi et al., 2014).
Molecular Structure Analysis
The analysis of a molecule's structure is crucial for understanding its chemical behavior and potential applications. Techniques such as NMR spectroscopy, X-ray crystallography, and computational modeling are commonly used to elucidate molecular structures. These techniques provide insights into the arrangement of atoms within a molecule and the configuration of complex structures.
Chemical Reactions and Properties
The chemical reactivity of a molecule like "(1R,2S,5R)-(-)-Menthyl (S)-p-Toluenesulfinate" can be influenced by its functional groups and molecular geometry. Studies on similar compounds have shown that understanding the molecular structure is key to predicting its reactivity and interactions with other molecules. For example, the reactivity of heteroaromatic compounds has been explored in detail, providing valuable information on their potential as building blocks in organic synthesis (Grzybowski & Gryko, 2015).
Scientific Research Applications
Structural and Solution Behavior Analysis
(1R,2S,5R)-(-)-Menthyl (S)-p-Toluenesulfinate has been studied for its apparent molar volumes and viscosities in solutions. These studies reveal how the different configurations of isomeric compounds, such as (1R,2S,5R)- and (1S,2R,5S)-forms, result in varied behaviors in solutions (Ayranci, 1997).
Role in Organic Synthesis
The compound is a valuable reagent in organic synthesis. It serves as a source for a chiral sulfoxide group, crucial in nucleophilic substitution reactions. This application allows the integration of the organic function into various substrates with defined stereochemistry and high enantiomeric purity. It's particularly noted in the synthesis of enantiopure 2-sulfinylfurans, which are used as chiral dienes for cycloaddition reactions and other chemical transformations (Montaña et al., 2014).
Improved Synthesis Methods
Recent advancements in the synthesis of (1R,2S,5R)-(-)-Menthyl (S)-p-Toluenesulfinate have been reported, offering more cost-efficient and high-yield methods. These methods reduce by-product formation and enhance the efficiency of producing enantiopure forms of the compound (Hedouin et al., 2021).
Use in Chiral Ligand Synthesis
The compound is instrumental in the synthesis of chiral ligands, particularly in the field of organometallic chemistry. Its use in preparing chiral nonracemic PC(sp3)P pincer ligands exemplifies its utility in creating specialized molecules with specific chirality and structural properties (Cohen et al., 2014).
Applications in Chiral Ionic Liquids
(1R,2S,5R)-(-)-Menthyl (S)-p-Toluenesulfinate plays a crucial role in the creation of chiral ammonium-based ionic liquids. These liquids, exhibiting antimicrobial and high antielectrostatic activities, demonstrate the compound's versatility in various scientific applications, including potential use in experimental procedures and material sciences (Pernak & Feder-Kubis, 2005).
Safety And Hazards
properties
IUPAC Name |
[(1S)-5-methyl-2-propan-2-ylcyclohexyl] 4-methylbenzenesulfinate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O2S/c1-12(2)16-10-7-14(4)11-17(16)19-20(18)15-8-5-13(3)6-9-15/h5-6,8-9,12,14,16-17H,7,10-11H2,1-4H3/t14?,16?,17-,20?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQICGNSARVCSGJ-UPSPKRPTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OS(=O)C2=CC=C(C=C2)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC([C@H](C1)OS(=O)C2=CC=C(C=C2)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 70700324 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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